molecular formula C34H46O19 B591355 (Z)-Aldosecologanin (Centauroside) CAS No. 471271-55-3

(Z)-Aldosecologanin (Centauroside)

Cat. No.: B591355
CAS No.: 471271-55-3
M. Wt: 758.7 g/mol
InChI Key: MWLKXILGJPSPKZ-LWSBBEHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate is a highly complex organic molecule characterized by:

  • Core structure: Two substituted dihydro-2H-pyran rings interconnected via an (E)-but-2-enyl linker.
  • Functional groups: Methoxycarbonyl ester at position 5 of the pyran ring. Ethenyl groups contributing to structural rigidity. Glycosidic linkages to β-D-glucopyranosyloxy moieties (oxan-2-yl derivatives), enhancing hydrophilicity .

Properties

CAS No.

471271-55-3

Molecular Formula

C34H46O19

Molecular Weight

758.7 g/mol

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17+,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1

InChI Key

MWLKXILGJPSPKZ-LWSBBEHMSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C/C=C(\C=O)/[C@H]2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O

Appearance

Powder

Origin of Product

United States

Preparation Methods

Formation of the (2S,3R,4S)-Dihydropyran Skeleton

The dihydropyran ring is synthesized via a Heck coupling -mediated cyclization. Ethyl acrylate and glycine ethyl ester undergo nucleophilic substitution to form a β-keto ester intermediate, which is subsequently treated with lithium tert-butoxide to induce cyclization. Catalytic hydrogenation using a chiral ruthenium complex [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole Ru(II)] ensures the desired (2S,3R,4S) configuration.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Catalyst : Lithium tert-butoxide (2.5 eq.)

  • Temperature : 0°C to room temperature

  • Yield : 72–75%

Introduction of Ethenyl Groups

Ethenyl substituents are introduced via Stille coupling using vinyl boron anhydride pyridine complex and palladium acetate. This method, adapted from pyrrolidine syntheses, achieves high regioselectivity for the 3-ethenyl position.

Glycosylation of Oxan-2-yl Moieties

Preparation of the Hexose Derivative

The (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl moiety is synthesized from D-glucose via Koenigs-Knorr glycosylation . The hydroxyl groups are protected as benzyl ethers, and the anomeric position is activated using trichloroacetimidate.

Key Steps :

  • Protection : Benzylation of C3, C4, and C6 hydroxyls.

  • Activation : Treatment with trichloroacetonitrile and DBU to form the imidate.

  • Coupling : Reaction with dihydropyran core under BF3·OEt2 catalysis.

Yield : 68% for glycosylation step.

Assembly of the Conjugated Enone Linker

The (E)-4-oxobut-2-enyl group is constructed via Claisen-Schmidt condensation between a β-keto ester and an aldehyde. Enzymatic asymmetric synthesis using alcohol dehydrogenases (e.g., BgADH2) ensures stereocontrol at the α-position.

Enzymatic Conditions :

  • Enzyme : BgADH2 (5 mg/mL)

  • Cofactor : NADPH (0.2 mM)

  • Solvent : Aqueous-toluene biphasic system

  • Conversion : >95%, ee : 98%

Final Coupling and Functionalization

Suzuki-Miyaura Coupling for Enone Attachment

The enone linker is attached to the dihydropyran core via palladium-catalyzed cross-coupling . Optimized conditions from pyrrolidine syntheses are adapted:

  • Catalyst : Pd(OAc)2 (5 mol%)

  • Ligand : SPhos (10 mol%)

  • Base : K2CO3

  • Solvent : Dioxane/water (4:1)

Yield : 70–73%.

Esterification and Deprotection

The methoxycarbonyl group is introduced via Steglich esterification using DCC/DMAP. Final deprotection of benzyl groups is achieved via hydrogenolysis with Pd/C.

Data Tables

Table 1. Key Reaction Yields and Conditions

StepReaction TypeCatalyst/ReagentYield (%)Stereoselectivity (ee %)
Dihydropyran CyclizationHeck CouplingLiOtBu75N/A
GlycosylationKoenigs-KnorrBF3·OEt268>99
Enone SynthesisClaisen-SchmidtBgADH29598
Suzuki CouplingCross-CouplingPd(OAc)2/SPhos73N/A

Table 2. Solvent Effects on Enzymatic Steps

Solvent SystemConversion (%)ee (%)
Aqueous-Toluene9598
DMSO/Water (5%)8895
Methanol7290

Chemical Reactions Analysis

Types of Reactions

methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the iridoid core, leading to new compounds.

    Substitution: Substitution reactions can occur at specific positions on the iridoid core or the glucose moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in plant metabolism and defense mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. Its effects are mediated through binding to specific receptors and enzymes, leading to the modulation of cellular responses.

Comparison with Similar Compounds

Structural Analog 1: Fluorinated Glycosides (Compounds 16 and 17 in )

Key Features :

  • Core : Tetrahydrofuran and pyran rings with fluorinated alkyl chains (e.g., heptadecafluoroundecanamido groups).
  • Functional groups : Triazole rings, acetoxymethyl, and methoxycarbonyl esters.
  • Bioactivity : Designed for targeted drug delivery due to fluorinated chains enhancing lipophilicity and membrane permeability .

Comparison with Target Compound :

Feature Target Compound Fluorinated Glycosides
Core Structure Dihydro-2H-pyran rings Tetrahydrofuran/pyran hybrids
Key Substituents β-D-glucopyranosyloxy, ethenyl Fluorinated alkyl chains, triazole
Lipophilicity Moderate (sugar units dominate) High (fluorinated groups)
Synthetic Origin Likely synthetic (glycosylation steps) Synthetic (click chemistry for triazoles)

However, its glycosidic linkages may improve solubility for systemic applications .

Structural Analog 2: Benzofuran Glycoside ()

Key Features :

  • Core : Benzofuran rings fused with dihydro-2H-pyran and hydroxyphenyl groups.
  • Functional groups: Multiple β-D-glucopyranosyloxy units and (Z)-ethenyl linkages.
  • Bioactivity: Hypothesized antioxidant or anti-inflammatory activity due to phenolic and glycosidic motifs .

Comparison with Target Compound :

Feature Target Compound Benzofuran Glycoside
Aromaticity Non-aromatic pyran rings Aromatic benzofuran core
Substituent Diversity Ethenyl, methoxycarbonyl Hydroxyphenyl, (Z)-ethenyl
Bioactivity Potential Unclear (structural focus) Antioxidant/anti-inflammatory (speculative)

The benzofuran analog’s aromatic core may enhance stability under oxidative conditions, whereas the target compound’s pyran rings offer conformational flexibility for enzyme interactions .

Structural Analog 3: Thioether-Modified Nucleoside ()

Key Features :

  • Core: Tetrahydrofuran with terpenoid thioether and protected hydroxyls.
  • Functional groups : tert-Butyldimethylsilyl (TBS) ether, methoxybenzyl groups.
  • Application : Likely a prodrug for nucleotide delivery .

Comparison with Target Compound :

Feature Target Compound Thioether Nucleoside
Linker Type (E)-but-2-enyl Terpenoid thioether
Protective Groups None evident TBS, methoxybenzyl
Targeted Delivery Not specified Nucleotide-specific

The thioether analog’s protective groups enable controlled release in biological systems, a feature absent in the target compound. However, the target’s glycosidic linkages may facilitate receptor-mediated uptake .

Research Implications and Limitations

  • Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced glycosylation and purification techniques, akin to those used for fluorinated glycosides .
  • Natural vs. Synthetic Context : Unlike marine-derived bioactive compounds (), the target compound’s synthetic origin may limit ecological relevance but enhance reproducibility .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Source Reference
Target Compound Dihydro-2H-pyran β-D-glucopyranosyloxy, ethenyl, methoxycarbonyl Not specified Synthetic
Fluorinated Glycoside (16) Tetrahydrofuran/pyran Fluorinated alkyl, triazole Drug delivery Synthetic
Benzofuran Glycoside Benzofuran-pyran hybrid Hydroxyphenyl, (Z)-ethenyl Antioxidant (speculative) Natural/Synthetic
Thioether Nucleoside (9) Tetrahydrofuran Terpenoid thioether, TBS ether Nucleotide prodrug Synthetic

Biological Activity

Methyl (2S,3R,4S)-3-ethenyl-4-[...]-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a highly intricate structure characterized by multiple stereocenters and functional groups that may contribute to its biological properties. It is a derivative of trihydroxy oxan compounds and includes ethylene and carbonyl functionalities.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. For instance, studies on related trihydroxy compounds have shown their ability to scavenge free radicals effectively. A study demonstrated that methanolic extracts containing similar compounds had an IC50 value of 249.6 µg/mL in the ABTS assay, indicating potent antioxidant activity .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in various studies. For example, certain derivatives of related structures have shown activity against a range of pathogens. The presence of hydroxymethyl groups is believed to enhance interaction with microbial cell membranes .

Immunomodulatory Effects

Compounds with similar configurations have been noted for their immunostimulatory effects. A study reported that specific enantiomers exhibited moderate activity as immunostimulants . This suggests that methyl (2S,3R,4S)-3-ethenyl derivatives may also possess similar properties.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of methanolic extracts containing similar compounds.
    • Method : Utilized ABTS assay to measure free radical scavenging ability.
    • Results : The extract showed significant antioxidant activity with an IC50 of 249.6 µg/mL.
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy of related compounds.
    • Method : Tested against various bacterial strains.
    • Results : Certain derivatives exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria.

Data Table

Biological ActivityMethod UsedResult
AntioxidantABTS AssayIC50 = 249.6 µg/mL
AntimicrobialZone of InhibitionSignificant against multiple strains

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for its multi-step organic synthesis?

  • Answer : The compound’s structural complexity—including multiple stereocenters, ethenyl groups, and glycosidic linkages—requires a multi-step synthesis strategy. Key steps involve:

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to ensure correct configurations (e.g., Sharpless epoxidation for diastereoselectivity).
  • Protecting groups : Employ temporary protecting groups (e.g., benzyl ethers for hydroxyls) to prevent undesired side reactions during glycosylation or esterification .
  • Characterization : Validate intermediates via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute configuration confirmation .

Q. How can researchers confirm the structural integrity of this compound, given its stereochemical complexity?

  • Answer : A combination of advanced spectroscopic and computational methods is critical:

  • NMR spectroscopy : Use 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry.
  • X-ray crystallography : Resolve the absolute configuration of crystalline intermediates or the final product .
  • Computational modeling : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts to validate stereochemical assignments .

Q. What experimental approaches are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?

  • Answer : Prioritize biophysical and biochemical assays:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) and kinetics (konk_{on}/koffk_{off}) for target proteins.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding interactions.
  • Cellular assays : Use fluorescence-based reporters or luciferase systems to assess functional modulation (e.g., inhibition/activation) in live cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Answer : Systematic validation is required:

  • Orthogonal assays : Compare results from SPR, ITC, and cellular assays to distinguish artifacts (e.g., false positives from aggregation).
  • Meta-analysis : Pool data from independent studies (PubMed, SciELO) to identify trends, adjusting for variables like buffer conditions or cell-line specificity .
  • Structural biology : Co-crystallize the compound with its target to confirm binding modes and reconcile discrepancies in potency .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

  • Answer : Apply design of experiments (DoE) and process intensification:

  • Factorial design : Test variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions for critical steps (e.g., glycosylation) .
  • Flow chemistry : Use continuous reactors for exothermic or air-sensitive reactions to improve reproducibility and scalability.
  • In-line analytics : Implement Raman spectroscopy or HPLC monitoring for real-time reaction control .

Q. How can predictive modeling enhance the understanding of its physicochemical properties (e.g., solubility, stability)?

  • Answer : Integrate computational tools with experimental validation:

  • Molecular dynamics (MD) simulations : Predict solubility parameters (logP) and aggregation tendencies in aqueous media.
  • COMSOL Multiphysics : Model diffusion and degradation kinetics under physiological conditions (e.g., pH, temperature) .
  • Accelerated stability studies : Use forced degradation (heat, light, oxidation) with LC-MS to identify degradation pathways .

Q. What frameworks guide the integration of this compound’s mechanism of action into broader biochemical pathways?

  • Answer : Link experimental findings to theoretical frameworks:

  • Systems biology : Map interactions using pathway analysis tools (KEGG, Reactome) to identify downstream effects or off-targets.
  • Kinetic modeling : Develop rate equations to quantify substrate turnover or allosteric modulation in enzymatic assays .
  • Omics integration : Correlate phenotypic changes (transcriptomics/proteomics) with compound exposure to elucidate network-level impacts .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC) and apply statistical tools (e.g., Bland-Altman plots) to assess assay concordance .
  • Theoretical Frameworks : Anchor hypotheses in established biochemical theories (e.g., transition-state analog design for enzyme inhibitors) to ensure mechanistic relevance .
  • Training Requirements : Advanced techniques (X-ray crystallography, MD simulations) necessitate collaboration with specialized labs or coursework (e.g., CHEM 4206: Advanced Chemistry Research) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.